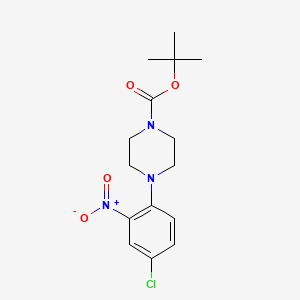

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate (IUPAC name, CAS: 874814-97-8) is a piperazine derivative featuring a tert-butyl carbamate group and a 4-chloro-2-nitrophenyl substituent. Its molecular formula is C₁₅H₂₀ClN₃O₄ (MW: 341.79 g/mol), and it serves as a key intermediate in synthesizing pharmacologically active compounds, particularly kinase inhibitors . The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the aryl ring influence its electronic properties, solubility, and reactivity in downstream reactions.

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIDLANQYRRUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158529 | |

| Record name | 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874814-97-8 | |

| Record name | 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874814-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-chloro-2-nitrophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile

Hydrolysis: Hydrochloric acid, sodium hydroxide, water

Major Products Formed

Reduction: 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate

Substitution: Various substituted piperazine derivatives

Hydrolysis: 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylic acid

Scientific Research Applications

Antimicrobial Activity

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as an antimicrobial agent. Similar compounds in the piperazine class have shown efficacy against gram-positive pathogens by inhibiting protein synthesis, suggesting that this compound may possess similar properties . The presence of nitro and chloro groups may enhance its biological activity and selectivity.

Antidepressant Properties

Research indicates that piperazine derivatives can exhibit antidepressant effects. The structural features of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate may allow it to interact with neurotransmitter systems, potentially leading to mood-enhancing effects . Further studies are required to elucidate its mechanism of action.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions, making it an essential building block in organic synthesis . For example, it can be used to synthesize other piperazine derivatives or modified aromatic compounds.

Microwave-Assisted Synthesis

Recent advancements have demonstrated the efficacy of microwave-assisted synthesis techniques involving this compound. These methods can significantly reduce reaction times and improve yields compared to traditional heating methods . This approach is particularly useful in pharmaceutical development where efficiency is critical.

Polymer Chemistry

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate can be utilized in the development of polymers with specific properties. Its functional groups can participate in polymerization reactions, leading to materials with enhanced mechanical or thermal properties . Research into such applications is ongoing, exploring how this compound can contribute to advanced material formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated efficacy against gram-positive bacteria using related piperazine derivatives. |

| Study B | Antidepressant effects | Suggested potential interactions with serotonin receptors based on structural similarities to known antidepressants. |

| Study C | Microwave-assisted synthesis | Showed improved yields in synthesizing piperazine derivatives using microwave techniques compared to conventional methods. |

Biological Activity

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate (CAS Number: 874814-97-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate is C₁₅H₂₀ClN₃O₄, with a molecular weight of approximately 341.79 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 4-(4-chloro-2-nitrophenyl) moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 874814-97-8 |

| Molecular Formula | C₁₅H₂₀ClN₃O₄ |

| Molecular Weight | 341.79 g/mol |

| InChI Key | OJIDLANQYRRUCV-UHFFFAOYSA-N |

| PubChem CID | 69042278 |

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown promising results against various pathogens, including Plasmodium falciparum, the causative agent of malaria. One study reported that related compounds demonstrated high antiplasmodial activity with IC50 values in the sub-micromolar range, indicating potent effects against the parasite without significant cytotoxicity to host cells .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study investigating various piperazine derivatives found that certain modifications led to enhanced activity against multiple cancer cell lines, including human colon and lung cancer cells. The mean IC50 values for these compounds ranged around 92.4 µM across different cell lines, suggesting moderate antiproliferative effects . The structural features of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate may contribute to its ability to inhibit cancer cell growth.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the nitrophenyl substituent have been shown to significantly affect both potency and selectivity. For example, replacing the nitro group with other electron-withdrawing groups can enhance antiplasmodial activity while maintaining low cytotoxicity .

Case Studies

- Antiplasmodial Activity : In vitro studies revealed that tert-butyl derivatives exhibited IC50 values as low as 0.269 µM against P. falciparum NF54 strains, with selectivity indices exceeding 460, highlighting their potential as antimalarial agents .

- Cytotoxicity Assessment : Cytotoxicity assays conducted on L-6 cells indicated an IC50 of approximately 124 µM for related compounds, demonstrating a favorable therapeutic window for further development .

- Anticancer Evaluation : In studies assessing anticancer properties, derivatives showed variable effectiveness across different human cancer cell lines, emphasizing the need for targeted modifications to enhance efficacy while minimizing side effects .

Comparison with Similar Compounds

Physicochemical and Stability Comparisons

- Solubility and Lipophilicity: The nitro group in the target compound reduces aqueous solubility compared to amino-substituted analogs (e.g., tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate) . Sulfonyl-containing derivatives (e.g., ) exhibit moderate solubility in polar aprotic solvents due to hydrogen-bonding capacity .

- Stability :

- Compounds with electron-deficient aryl groups (e.g., nitro) resist hydrolysis under acidic conditions, unlike triazole-containing analogs, which degrade in simulated gastric fluid .

- The tert-butyl carbamate group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Key signals include the tert-butyl singlet at ~1.45 ppm (9H) and the carbamate carbonyl at ~153 ppm. The aromatic protons of the 4-chloro-2-nitrophenyl group appear as doublets between 7.5–8.5 ppm, with coupling constants reflecting substitution patterns .

- IR Spectroscopy : Strong stretches at ~1680 cm⁻¹ (C=O, carbamate) and ~1520 cm⁻¹ (NO2 asymmetric stretching) .

- LCMS : [M+H]+ peaks at m/z ~366 (C16H21ClN3O4+) confirm molecular weight .

What strategies can be employed to resolve regioselectivity issues in the introduction of substituents to the piperazine ring?

Advanced Research Focus

Regioselectivity challenges arise from the symmetry of the piperazine ring. Methods include:

- Directed ortho-metalation : Using directing groups (e.g., Boc-protected amines) to functionalize specific positions .

- Protecting group tactics : Temporarily masking one nitrogen with orthogonal groups (e.g., Fmoc) to enable selective substitution .

- Computational modeling : DFT calculations predict reactive sites by analyzing electron density and steric maps .

How do X-ray crystallography and DFT calculations contribute to understanding the molecular conformation and electronic properties of this compound?

Q. Advanced Research Focus

- X-ray crystallography : Reveals bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between the piperazine and aryl rings, critical for assessing planarity and conjugation .

- DFT studies : Optimize geometry using B3LYP/6-31G(d) basis sets, correlating with experimental data (RMSD <0.2 Å). HOMO-LUMO gaps (~4.5 eV) indicate stability, while electrostatic potential maps highlight nucleophilic/electrophilic sites .

What are the implications of steric hindrance from the tert-butyl group on the reactivity and derivatization of the piperazine ring?

Advanced Research Focus

The tert-butyl group reduces accessibility to the carbamate oxygen, complicating deprotection. Strategies:

- Acid-mediated deprotection : Use TFA or HCl in dioxane to cleave the Boc group without side reactions .

- Microwave-assisted deprotection : Accelerates reaction kinetics, reducing degradation .

Steric effects also slow SN2 reactions at the piperazine nitrogen, necessitating bulky electrophiles or elevated temperatures .

What purification techniques are recommended for isolating tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate from complex reaction mixtures?

Q. Basic Research Focus

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves nitro-aryl byproducts .

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product vs. starting materials .

- pH-dependent extraction : Basic aqueous washes (pH 10–12) remove unreacted piperazine precursors .

How can computational methods predict the biological activity of this compound, and what are the limitations of such approaches?

Q. Advanced Research Focus

- Molecular docking : Screens against targets like HIF prolyl-hydroxylase (PHD2), where the nitro group may act as a hydrogen bond acceptor .

- QSAR models : Correlate logP (~2.8) and polar surface area (~80 Ų) with membrane permeability .

Limitations : - Over-reliance on static crystal structures may miss dynamic binding modes.

- Neglects metabolic stability (e.g., nitro group reduction in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.